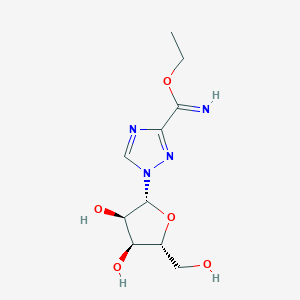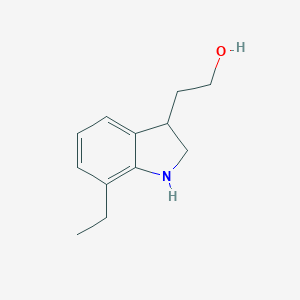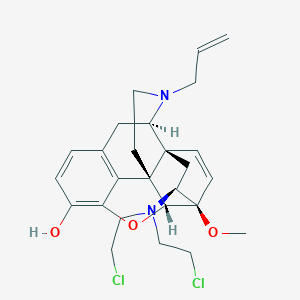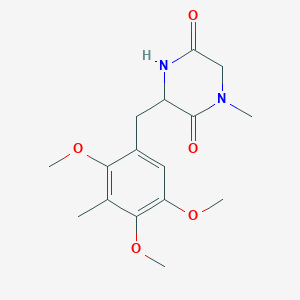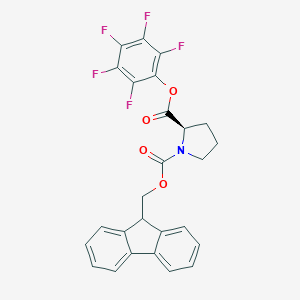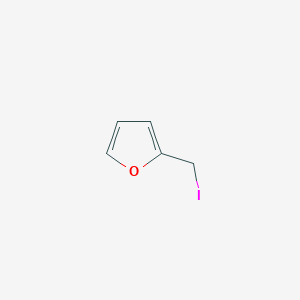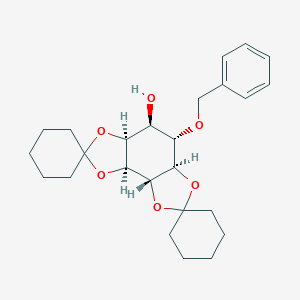
4-O-Benzyl-1,2:5,6-Di-o-Cyclohexylidene-L-Myo-Inositol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-O-Benzyl-1,2:5,6-Di-o-Cyclohexylidene-L-Myo-Inositol is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound is a derivative of myo-inositol, a type of sugar alcohol that plays a crucial role in cellular processes. The addition of benzyl and cyclohexylidene groups to the myo-inositol structure enhances its chemical properties, making it useful for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-Benzyl-1,2:5,6-Di-o-Cyclohexylidene-L-Myo-Inositol typically involves multiple steps, starting with the protection of hydroxyl groups on the myo-inositol molecule. The process includes:
Protection of Hydroxyl Groups: The hydroxyl groups of myo-inositol are protected using cyclohexylidene groups to form 1,2:5,6-di-O-cyclohexylidene-myo-inositol.
Benzylation: The protected inositol is then subjected to benzylation, where a benzyl group is introduced at the 4-O position.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to increase yield and reduce production costs .
化学反应分析
Types of Reactions
4-O-Benzyl-1,2:5,6-Di-o-Cyclohexylidene-L-Myo-Inositol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the benzyl or cyclohexylidene groups.
Substitution: The benzyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce a wide range of functional groups .
科学研究应用
4-O-Benzyl-1,2:5,6-Di-o-Cyclohexylidene-L-Myo-Inositol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as the production of specialty chemicals.
作用机制
The mechanism of action of 4-O-Benzyl-1,2:5,6-Di-o-Cyclohexylidene-L-Myo-Inositol involves its interaction with specific molecular targets and pathways. The benzyl and cyclohexylidene groups enhance its ability to interact with cellular components, potentially affecting signaling pathways and cellular processes. detailed studies are required to fully elucidate its mechanism of action .
相似化合物的比较
Similar Compounds
1,23,4-Di-o-Isopropylidene-Myo-Inositol: Another derivative of myo-inositol with isopropylidene groups.
1,24,5-Di-o-Isopropylidene-Myo-Inositol: Similar to the above but with different isopropylidene group positions.
1,25,6-Di-o-Isopropylidene-Myo-Inositol: A close analog with isopropylidene groups at the 1,2 and 5,6 positions.
属性
InChI |
InChI=1S/C25H34O6/c26-18-19(27-16-17-10-4-1-5-11-17)21-23(31-25(29-21)14-8-3-9-15-25)22-20(18)28-24(30-22)12-6-2-7-13-24/h1,4-5,10-11,18-23,26H,2-3,6-9,12-16H2/t18-,19-,20-,21+,22-,23-/m0/s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADVUVVIWYXFFK-FHEJEKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC3C(C(C4C(C3O2)OC5(O4)CCCCC5)OCC6=CC=CC=C6)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)O[C@H]3[C@H]([C@@H]([C@@H]4[C@@H]([C@H]3O2)OC5(O4)CCCCC5)OCC6=CC=CC=C6)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
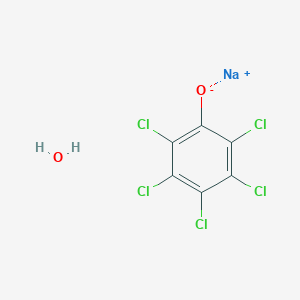
![1-Azabicyclo[2.2.1]heptane-4-carboxamide](/img/structure/B55628.png)
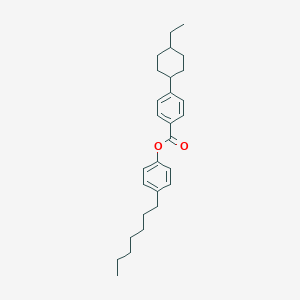
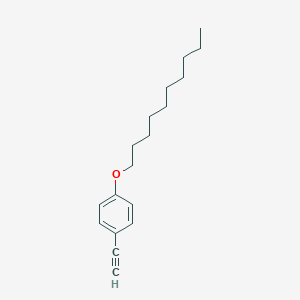
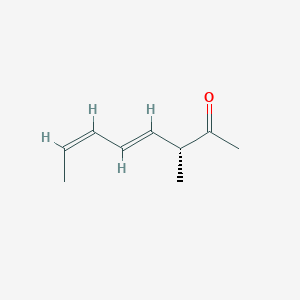
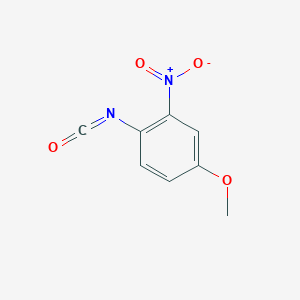
![3-Aminothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B55643.png)
